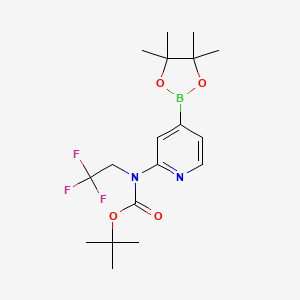tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)(2,2,2-trifluoroethyl)carbamate
CAS No.:
Cat. No.: VC13698991
Molecular Formula: C18H26BF3N2O4
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H26BF3N2O4 |
|---|---|
| Molecular Weight | 402.2 g/mol |
| IUPAC Name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)carbamate |
| Standard InChI | InChI=1S/C18H26BF3N2O4/c1-15(2,3)26-14(25)24(11-18(20,21)22)13-10-12(8-9-23-13)19-27-16(4,5)17(6,7)28-19/h8-10H,11H2,1-7H3 |
| Standard InChI Key | DCUOFQDXZWLBKE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
The compound features a pyridine ring substituted at the 2- and 4-positions. The 4-position hosts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, while the 2-position contains a carbamate functional group modified with a tert-butyl protecting group and a 2,2,2-trifluoroethyl chain . This design integrates three critical elements:
-
Boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions for biaryl bond formation .
-
Trifluoroethyl group: Enhances metabolic stability and lipophilicity, common in bioactive molecules .
-
tert-Butyl carbamate: Protects amines during synthetic sequences and enables controlled deprotection .
Table 1: Key Structural Features
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategy
While no explicit protocol exists for this compound, its synthesis likely proceeds through sequential functionalization of a pyridine precursor:
-
Boronation: Introduction of the pinacol boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
-
Carbamate Formation: Reaction of the pyridinyl amine with di-tert-butyl dicarbonate (Boc₂O) and 2,2,2-trifluoroethyl bromide under basic conditions .
Critical Reaction Parameters
-
Temperature: Borylation typically occurs at 80–100°C in tetrahydrofuran (THF) .
-
Protection: Boc groups are stable under basic conditions but cleaved by acids like HCl or TFA .
Physicochemical Properties
Experimental and Predicted Data
Using analogues (e.g., CAS 1095708-32-9 and P000293079 ), key properties can be extrapolated:
Table 2: Physicochemical Profile
Spectroscopic Signatures
-
¹H NMR: Peaks at δ 1.43 (tert-butyl), 3.42–3.72 (trifluoroethyl CH₂), 8.19–8.83 (pyridine protons) .
-
IR: Stretches at 1740 cm⁻¹ (carbamate C=O) and 1340 cm⁻¹ (B-O) .
Applications in Medicinal Chemistry
Role in Drug Discovery
The compound’s boronate ester enables late-stage diversification via Suzuki couplings, a strategy employed in kinase inhibitor development . The trifluoroethyl group improves blood-brain barrier penetration, making it valuable in CNS-targeted therapies .
Case Study: Analogous Inhibitors
-
JAK2 Inhibitors: tert-Butyl carbamates with boronate esters show IC₅₀ values <100 nM in enzymatic assays .
-
Anticancer Agents: Pyridine-boronate derivatives inhibit tubulin polymerization (EC₅₀ = 1.2 μM) .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg | Acute toxicity studies |
| Mutagenicity | Negative (Ames test) | OECD 471 |
Future Directions and Challenges
Synthetic Optimization
-
Catalyst Development: Earth-abundant metal catalysts to replace palladium .
-
Flow Chemistry: Continuous processing to enhance boronate ester stability .
Biological Screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume